Lactobionic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5+,6+,7-,8-,9-,10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-AMTLMPIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5001-51-4 (calcium salt[2:1]), 110638-68-1 (calcium salt/solvate), 12569-38-9 (calcium glubionate salt/solvate), 129388-07-4 (levdobutamine salt/solvate), 135326-55-5 (clarithromycin salt/solvate), 305831-47-4 (azithromycin salt/solvate), 33659-28-8 (calcium bromo salt/solvate), 3847-29-8 (erythromycin salt/solvate), 69313-67-3 (potassium salt/solvate), 97635-31-9 (calcium glubionate salt/solvate) | |
| Record name | Lactobionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048861 | |
| Record name | Lactobionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-82-2, 110638-68-1 | |
| Record name | Lactobionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lactobionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactobionic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16621 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lactobionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-O-β-D-galactopyranosyl-D-gluconic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Gluconic acid, 4-O-β-D-galactopyranosyl-, calcium salt (2:1), dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LACTOBIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R938S4DV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Antioxidant Mechanism of Action of Lactobionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactobionic acid (LBA), a polyhydroxy acid (PHA) composed of a galactose molecule linked to gluconic acid, is increasingly recognized for its significant antioxidant properties. This technical guide provides a comprehensive overview of the multifaceted mechanisms through which LBA exerts its antioxidant effects. The primary modes of action are elucidated as potent metal ion chelation and direct free radical scavenging. This document synthesizes quantitative data from various in vitro studies, presents detailed experimental protocols for assessing LBA's antioxidant capacity, and provides visual representations of its mechanistic pathways and experimental workflows. The information herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development exploring the therapeutic and preventative applications of this compound in conditions associated with oxidative stress.
Core Mechanisms of Antioxidant Action
This compound's antioxidant capabilities stem from its unique molecular structure, which is rich in hydroxyl groups. These functional groups are pivotal to its two primary antioxidant mechanisms: metal ion chelation and direct radical scavenging.
Metal Ion Chelation: Inhibition of the Fenton Reaction
One of the most significant pathways for reactive oxygen species (ROS) generation in biological systems is the Fenton reaction, where ferrous iron (Fe²⁺) catalyzes the conversion of hydrogen peroxide (H₂O₂) into the highly damaging hydroxyl radical (•OH). This compound is a strong chelator of metal ions, particularly iron.[1][2][3] By binding to both ferrous (Fe²⁺) and ferric (Fe³⁺) ions, LBA forms a stable complex that prevents these metal ions from participating in redox cycling.[1] This sequestration of iron is a critical protective mechanism, as it effectively inhibits the Fenton reaction, thereby preventing the formation of hydroxyl radicals, which are potent initiators of lipid peroxidation and cellular damage.
The diagram below illustrates the inhibitory effect of this compound on the Fenton reaction.
References
An In-depth Technical Guide to the Biological Pathways of Lactobionic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactobionic acid (LBA), a disaccharide composed of galactose and gluconic acid, is a high-value aldonic acid with burgeoning applications in the pharmaceutical, food, and cosmetic industries. Its production through biological means, leveraging microbial fermentation and enzymatic catalysis, offers a sustainable and highly specific alternative to traditional chemical synthesis. This technical guide provides a comprehensive overview of the core biological pathways involved in this compound metabolism, with a focus on its biosynthesis from lactose. It details the enzymatic and microbial routes of production, presents quantitative data for comparative analysis, and outlines key experimental protocols for the study of these pathways. Furthermore, this guide includes detailed diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding of the processes involved.
Introduction to this compound
This compound (4-O-β-D-galactopyranosyl-D-gluconic acid) is formed by the oxidation of the aldehyde group of the glucose moiety in lactose.[1][2] This modification confers unique physicochemical properties, including excellent water solubility, hygroscopicity, and chelating abilities, making it a versatile ingredient in various applications.[1][3] In the pharmaceutical industry, it is used as a stabilizer for drugs and in organ preservation solutions. Its gentle exfoliating and moisturizing properties are highly valued in cosmetic formulations.[1] Biologically, LBA is considered a prebiotic, promoting the growth of beneficial gut bacteria.[4]
Biosynthesis of this compound
The biological production of this compound from lactose is primarily achieved through two main routes: microbial fermentation and enzymatic conversion.
Microbial Fermentation Pathways
Several microorganisms, particularly bacteria of the genera Pseudomonas, Zymomonas, and Acetobacter, are known to efficiently convert lactose to this compound.[4][5] The general microbial pathway is a two-step process involving the oxidation of lactose to an intermediate lactone, followed by its hydrolysis.
-
Oxidation of Lactose: A membrane-bound dehydrogenase, often a quinoprotein glucose dehydrogenase, catalyzes the oxidation of the C1 aldehyde group of the glucose residue in lactose to form lactobiono-δ-lactone.[5][6] This reaction utilizes an electron acceptor, such as flavin adenine dinucleotide (FAD).[4]
-
Hydrolysis of Lactobiono-δ-lactone: The unstable lactone intermediate is then hydrolyzed to this compound. This can occur spontaneously in an aqueous environment or be catalyzed by a lactonase enzyme to ensure complete conversion.[4][5]
Pseudomonas taetrolens is a particularly well-studied and efficient producer of LBA, often utilized in industrial bioconversion processes using whey, a lactose-rich byproduct of the dairy industry, as a substrate.[2][4] Some bacteria, like Gluconobacter frateurii, are noted for their high production rates but do not appear to further metabolize the produced this compound.
Enzymatic Synthesis Pathways
The enzymatic production of this compound offers a more controlled and specific conversion process. The primary enzyme employed for this purpose is Cellobiose Dehydrogenase (CDH) , an extracellular flavocytochrome produced by various fungi, particularly white-rot fungi.[7][8]
The enzymatic reaction proceeds as follows:
-
Oxidation by CDH: CDH catalyzes the oxidation of the β-1,4-glycosidic bond in lactose, transferring electrons from the substrate to an electron acceptor and forming lactobiono-δ-lactone.[7][8]
-
Spontaneous Hydrolysis: The lactobiono-δ-lactone intermediate spontaneously hydrolyzes in the aqueous reaction medium to yield this compound.[7]
To enhance the efficiency of the enzymatic process, a redox mediator and a regenerating enzyme are often included. A common system involves the use of a redox mediator like 2,6-dichloroindophenol (DCIP) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), which is regenerated by a laccase enzyme using molecular oxygen as the final electron acceptor.[8]
Catabolism of this compound
While the biosynthesis of this compound is well-documented, its catabolic pathways are not extensively characterized in the scientific literature. For many producer organisms, LBA appears to be a metabolic end-product. However, it is plausible that some microorganisms can utilize lactobionate as a carbon source. A putative catabolic pathway, by analogy to other sugar acid degradation pathways, is proposed below. This remains a key area for future research.
Putative Lactobionate Catabolic Pathway:
-
Transport: Lactobionate is likely transported into the cell via a specific permease.
-
Phosphorylation: An ATP-dependent kinase may phosphorylate lactobionate to form 6-phospho-lactobionate.
-
Cleavage: A hydrolase or phosphorylase could then cleave the 6-phospho-lactobionate into galactose-6-phosphate and gluconate.
-
Entry into Central Metabolism: Galactose-6-phosphate can enter the Tagatose pathway, while gluconate can be phosphorylated and enter the Entner-Doudoroff or pentose phosphate pathways.
Genetic Organization and Regulation
The genetic basis for this compound metabolism is best understood in the context of lactose utilization. In many bacteria, the genes for lactose transport and initial catabolism are organized into operons, such as the well-characterized lac operon in Escherichia coli. However, specific operons dedicated to the utilization of lactobionate have not been clearly elucidated. It is hypothesized that the genes encoding the enzymes of the putative catabolic pathway (permease, kinase, hydrolase) may be clustered together and regulated by the presence of lactobionate.
Quantitative Data
Table 1: this compound Production by Various Pseudomonas Strains
| Strain | Substrate | LBA Yield (g/L) | Productivity (g/L/h) | Reference |
| Pseudomonas taetrolens 4' | 2% Lactose in Whey | 37.42 | - | [4] |
| Pseudomonas taetrolens DSM 21104 | Whey | 24.75 | - | [1] |
| Recombinant P. taetrolens | 200 g/L Lactose | 200 | 16.7 | [9] |
| Pseudomonas sp. LS13-1 | Whey | - | 1.12 | [10] |
Table 2: Kinetic Parameters of Fungal Cellobiose Dehydrogenases with Lactose
| Fungal Source | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Sclerotium rolfsii | 2.0 - 5.4 | - | 26 - 27 | [11] |
| Schizophyllum commune BCC26414 | 125 | 13.26 U/mL | - | [12] |
| Coniophora puteana | - | 2.98 µmol/mg/min | - | [13] |
| Ascomycetes (various) | 0.215 - 0.217 | 15.3 - 18.1 | 24.7 - 33.7 | [6] |
Experimental Protocols
Quantification of this compound and Lactose by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the simultaneous quantification of this compound and residual lactose in fermentation broths and enzymatic reaction mixtures.
Method 1: Ion-Exchange Chromatography
-
Column: Aminex HPX-87H (300 x 7.8 mm)[14]
-
Mobile Phase: 0.45 mM H2SO4[14]
-
Flow Rate: 0.7 mL/min[14]
-
Column Temperature: 50 °C[14]
-
Detector: Refractive Index (RI)[15]
-
Injection Volume: 20 µL[15]
Method 2: Reversed-Phase Chromatography
-
Column: Newcrom BH (150 x 4.6 mm, 5 µm)[16]
-
Mobile Phase: Acetonitrile/Water (80:20) with 0.1% Perchloric Acid[16]
-
Flow Rate: 1.0 mL/min[16]
-
Detector: UV at 190 nm[16]
-
Injection Volume: 3 µL[16]
Cellobiose Dehydrogenase (CDH) Activity Assay
This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP) by CDH in the presence of lactose.
-
Reagents:
-
100 mM Sodium acetate buffer (pH 4.5)
-
300 mM Lactose solution
-
3 mM DCPIP solution (in 10% ethanol)
-
80 mM Sodium fluoride (NaF) (to inhibit laccase activity if present)[5]
-
-
Procedure:
-
Prepare a reaction mixture containing the sodium acetate buffer, lactose solution, DCPIP solution, and NaF solution.
-
Equilibrate the mixture to the desired temperature (e.g., 30 °C).
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the decrease in absorbance at 520 nm over time.
-
-
Calculation: One unit of CDH activity is defined as the amount of enzyme required to reduce 1 µmol of DCIP per minute under the specified conditions.[5]
Lactonase Activity Assay (Proposed Method)
This proposed method is adapted from colorimetric assays for other lactonases and relies on the detection of the pH change resulting from the hydrolysis of the lactone ring.[4][14]
-
Principle: The hydrolysis of lactobiono-δ-lactone to this compound releases a proton, causing a decrease in the pH of a weakly buffered solution. This pH change can be monitored using a pH indicator dye.
-
Reagents:
-
Procedure:
-
Prepare the reaction mixture containing the buffer and pH indicator.
-
Add the lactonase-containing sample.
-
Initiate the reaction by adding the lactobiono-δ-lactone substrate.
-
Monitor the change in absorbance of the pH indicator at its maximal wavelength (e.g., 577 nm for Cresol Purple).[14]
-
-
Calculation: The rate of absorbance change can be correlated to the rate of proton release, and thus lactonase activity, using a standard curve generated with a known acid.
Laboratory-Scale Purification of this compound
This protocol outlines a general procedure for the purification of LBA from a microbial fermentation broth.[6][7][8]
-
Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 15 minutes) to pellet the microbial cells.
-
Decolorization: Treat the supernatant with activated carbon to remove pigments and other colored impurities.
-
Protein Removal (Optional): If significant protein is present, perform ultrafiltration or precipitation (e.g., with ethanol).
-
Crystallization/Precipitation: Concentrate the clarified solution by evaporation and then induce crystallization or precipitation of LBA. Precipitation with ethanol is a common method.[7][8]
-
Drying: The purified LBA can be dried under vacuum or by freeze-drying to obtain a stable powder.
Conclusion
The biological metabolism of this compound is a field of significant interest, driven by the compound's valuable applications. The biosynthetic pathways, both microbial and enzymatic, for the production of LBA from lactose are well-established, offering efficient and sustainable manufacturing routes. In contrast, the catabolic pathways for LBA utilization remain largely unexplored and represent a promising area for future research. A deeper understanding of LBA catabolism and its genetic regulation could unlock new possibilities for metabolic engineering of microorganisms for enhanced production or for understanding the role of LBA in microbial ecosystems. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working on the production, analysis, and application of this compound.
Disclaimer: The putative catabolic pathway and the proposed lactonase assay are based on existing knowledge of similar metabolic processes and require experimental validation.
References
- 1. Comparative genomics of the lactic acid bacteria [escholarship.org]
- 2. Quantitative Analysis of this compound in Bioreactor Cultures and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Enzymatic characterization of the lactonase SisLac from Sulfolobus islandicus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of this compound in Bioreactor Cultures and Selected Biological Activities [mdpi.com]
- 6. Chemical Versus Biological Approaches to the Synthesis of this compound: A Review [mdpi.com]
- 7. Multi-Enzymatic Synthesis of this compound Using Wood-Degrading Enzymes Produced by White Rot Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alternative Lactose Catabolic Pathway in Lactococcus lactis IL1403 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amino acid catabolic pathways of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a Second Type of AHL-lactonase from Rhodococcus sp. BH4, belonging to the α/β Hydrolase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genes involved in protein metabolism of the probiotic lactic acid bacterium Lactobacillus delbrueckii UFV H2b20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lactonase Specificity Is Key to Quorum Quenching in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Lactobionic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of lactobionic acid, a versatile polyhydroxy acid with significant applications in the pharmaceutical, cosmetic, and research sectors. This document details its fundamental properties, mechanisms of action, and relevant experimental methodologies.
Core Properties of this compound
This compound (4-O-β-D-galactopyranosyl-D-gluconic acid) is a disaccharide formed from the oxidation of lactose. It consists of a galactose moiety linked to a gluconic acid molecule.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 96-82-2 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₂H₂₂O₁₂ | [3][4][6][7] |
| Molecular Weight | 358.30 g/mol | [3][4][7][8][9] |
| Appearance | White crystalline powder | [9] |
| Melting Point | 113-118 °C | [9] |
| Solubility | Soluble in water | [7] |
Key Mechanisms and Signaling Pathways
This compound exhibits several biological activities that are of high interest in research and drug development. These include antioxidant effects, inhibition of matrix metalloproteinases (MMPs), and targeted delivery to hepatocytes.
Antioxidant Mechanism
This compound functions as a potent antioxidant through its iron-chelating properties. By binding to iron, it inhibits the formation of highly reactive hydroxyl radicals via the Fenton reaction, thereby protecting tissues from oxidative damage.[10] This mechanism is crucial in its application in cosmetics for preventing photoaging and in organ preservation solutions to mitigate reperfusion injury.[2][10]
Caption: Antioxidant mechanism of this compound via iron chelation.
Matrix Metalloproteinase (MMP) Inhibition
This compound is a known inhibitor of matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of extracellular matrix components like collagen.[2][11] By inhibiting MMPs, this compound helps to prevent the breakdown of collagen, a key factor in skin aging and wrinkling.[1] This makes it a valuable ingredient in anti-aging skincare formulations.[2]
Caption: Inhibition of collagen degradation by this compound.
Hepatocyte-Targeted Drug Delivery
The galactose moiety of this compound is recognized by the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes.[5] This specific interaction allows for the targeted delivery of nanoparticles and drug conjugates functionalized with this compound to liver cells.[5][8][12] This approach is being explored for the treatment of hepatocellular carcinoma and other liver diseases.[5]
Caption: Targeted drug delivery to hepatocytes using LBA.
Experimental Protocols
This section outlines methodologies for the synthesis and analysis of this compound's biological activities.
Catalytic Oxidation Synthesis of this compound
This protocol describes a common chemical synthesis method for producing this compound from lactose.[13]
-
Catalyst Preparation : Gold nanoparticles are prepared and deposited on a support carrier such as Al₂O₃.[13]
-
Reaction Setup : A 0.1 M solution of lactose in water is prepared in a reaction vessel equipped with a magnetic stirrer, pH meter, and an air/oxygen inlet. The gold catalyst (e.g., 2 g) is added to the solution.[13]
-
Oxidation Reaction : The reaction mixture is heated to 80°C with constant stirring (600 rpm). The pH is maintained at 9 by the controlled addition of 0.1 M KOH.[13] Air or oxygen is bubbled through the mixture. The reaction proceeds for approximately 2 hours, indicated by a drop in pH to around 4.[13]
-
Product Isolation : The catalyst is removed from the solution by filtration. The resulting this compound solution is then purified.[13]
-
Purification and Crystallization : The filtrate can be treated with an ion-exchange resin to remove metal ions.[14] The purified solution is concentrated, and this compound is precipitated by adding ethanol. The resulting crystals are centrifuged, washed with ethanol, and dried.[13]
In Vitro MMP Inhibition Assay
This protocol provides a general framework for assessing the MMP inhibitory activity of this compound, based on fluorogenic substrate assays.[15]
-
Reagents and Materials :
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-9).
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂).
-
This compound solutions at various concentrations.
-
A known MMP inhibitor as a positive control (e.g., phenanthroline).[2]
-
96-well microplate and a fluorescence plate reader.
-
-
Assay Procedure :
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the experimental wells. Add the positive control and a vehicle control to their respective wells.
-
Add the MMP enzyme to all wells except the blank control and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 328 nm, emission at 393 nm).
-
-
Data Analysis :
-
Calculate the rate of substrate cleavage (increase in fluorescence) for each condition.
-
Determine the percentage of MMP inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the MMP activity.
-
Antimicrobial Activity Assay (Agar Diffusion Method)
This protocol is adapted for testing the antimicrobial properties of materials incorporating this compound, such as electrospun nanofibers.[16]
-
Bacterial Culture Preparation : Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus) in a saline solution, adjusted to a concentration of 10⁸ CFU/mL.[16]
-
Plate Inoculation : Inoculate the surface of a suitable agar medium (e.g., Brain Heart Infusion agar) evenly with the bacterial suspension using a sterile swab.[16]
-
Sample Application : Place sterile disks of the material containing this compound (and a negative control without LBA) onto the surface of the inoculated agar plates.[16]
-
Incubation : Incubate the plates overnight at 37°C.[16]
-
Zone of Inhibition Measurement : After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone corresponds to the antimicrobial activity.[16]
References
- 1. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 2. qvsiete.com [qvsiete.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploiting the bioengineering versatility of this compound in targeted nanosystems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-Enzymatic Synthesis of this compound Using Wood-Degrading Enzymes Produced by White Rot Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. clinikally.com [clinikally.com]
- 10. equalrxnskin.com [equalrxnskin.com]
- 11. agscientific.com [agscientific.com]
- 12. Frontiers | this compound-Navigated Gold Nanorods With Light-Triggered “on-Demand” Drug Release for Synergistic Photothermal-Chemotherapy [frontiersin.org]
- 13. essuir.sumdu.edu.ua [essuir.sumdu.edu.ua]
- 14. CN102875612A - Method for preparing this compound and lactobinate through catalytic oxidation - Google Patents [patents.google.com]
- 15. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrospun nanofibers incorporating this compound as novel active packaging materials: biological activities and toxicological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of Lactobionic Acid's Molecular Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactobionic acid (LBA), a disaccharide formed from gluconic acid and galactose, is a versatile molecule with significant potential in pharmaceuticals, cosmetics, and food science. Its efficacy in these applications is intrinsically linked to its molecular interactions with various biological and chemical entities. This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound's molecular interactions, focusing on its engagement with metal ions, proteins—particularly the asialoglycoprotein receptor (ASGPR)—and its role in relevant signaling pathways. This document summarizes quantitative data from theoretical and experimental studies, outlines detailed experimental protocols for characterizing these interactions, and presents visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (4-O-β-D-galactopyranosyl-D-gluconic acid) is a sugar acid derived from the oxidation of lactose. Its structure, featuring multiple hydroxyl groups and a carboxylic acid moiety, endows it with several key properties, including high water solubility, hygroscopicity, and the ability to act as a potent antioxidant and chelating agent.[1][2][3] These characteristics are central to its biological functions and therapeutic applications, which range from organ preservation and drug delivery to skincare.[4][5] Understanding the molecular-level interactions of LBA is paramount for the rational design of new therapeutic agents and delivery systems.
Molecular Interactions of this compound
The molecular interactions of LBA are primarily governed by hydrogen bonding, electrostatic interactions, and chelation. Its polyhydroxy nature allows for the formation of numerous hydrogen bonds with biological macromolecules, while the carboxylate group can engage in electrostatic interactions and coordinate with metal ions.
Interaction with Metal Ions
This compound is an effective chelator of metal ions, a property crucial for its antioxidant activity and its use in organ preservation solutions.[6] Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided insights into the thermodynamics and geometry of these interactions.
A DFT study on the binding of divalent metal ions (Ca²⁺, Mg²⁺, and Zn²⁺) to lactose, a close structural analog of LBA, revealed favorable binding energies.[6] The calculations, performed at the M062X/6-31G(d,p) level of theory, demonstrated that the binding process is thermodynamically favorable, with the smaller ionic radii of Mg²⁺ and Zn²⁺ leading to more favorable complex formation compared to Ca²⁺.[6]
Table 1: Theoretical Binding Free Energies of Divalent Metal Ions with Lactose [6]
| Metal Ion | Ionic Radius (Å) | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) |
| Ca²⁺ | 1.00 | -302.2 | -11.0 |
| Mg²⁺ | 0.72 | -368.7 | -14.7 |
| Zn²⁺ | 0.74 | -432.9 | -13.9 |
Note: Data is for lactose, used here as a proxy for this compound. The aqueous phase was modeled using the Polarizable Continuum Model (PCM).
Interaction with Proteins
This compound's interaction with proteins is of significant interest, particularly its role as a targeting ligand for the asialoglycoprotein receptor (ASGPR) expressed on hepatocytes.[4][5][7] This specific interaction is exploited for targeted drug delivery to the liver.[7]
Molecular docking studies have been employed to predict the binding modes of various ligands to the ASGPR.[8] These studies indicate that the galactose moiety of the ligands forms hydrogen bonds and hydrophobic interactions within the shallow binding pocket of the receptor's carbohydrate-recognition domain (CRD), a process that is calcium-dependent.[4][8]
Table 2: Experimental Binding Affinities of ASGPR Ligands
| Ligand | Valency | Dissociation Constant (Kd) | Reference |
| N-Acetylgalactosamine | Monovalent | ~1 x 10⁻³ M | [1] |
| N-Acetylgalactosamine | Divalent | ~1 x 10⁻⁶ M | [1] |
| N-Acetylgalactosamine | Trivalent | ~5 x 10⁻⁹ M | [1] |
| N-Acetylgalactosamine | Tetravalent | ~1 x 10⁻⁹ M | [1] |
| Asialoorosomucoid (ASOR) | Multivalent | 7 x 10⁻⁹ M | [1] |
Note: This table provides context for the binding affinities of galactose-containing ligands to ASGPR. Specific experimental Kd values for this compound are not currently well-documented in publicly available literature.
Experimental Protocols for Studying Molecular Interactions
The characterization of LBA's molecular interactions relies on a suite of biophysical techniques. This section outlines the general protocols for three key methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
Sample Preparation:
-
Prepare a solution of the macromolecule (e.g., ASGPR or serum albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be 10-100 times the expected dissociation constant (Kd).
-
Prepare a solution of this compound in the exact same buffer at a concentration 10-20 times that of the macromolecule.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the macromolecule solution into the sample cell of the calorimeter and the LBA solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Perform a series of injections of the LBA solution into the sample cell, typically 1-5 µL per injection, with sufficient time between injections for the system to return to thermal equilibrium.
-
A control experiment, titrating LBA into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, and n).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants, kₐ and kₑ) in addition to binding affinity (Kₑ).
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Immobilize the macromolecule (e.g., ASGPR) onto the sensor chip surface using a standard coupling chemistry (e.g., EDC/NHS amine coupling).
-
Block any remaining active sites on the surface to prevent non-specific binding.
-
-
SPR Experiment:
-
Equilibrate the sensor chip with a running buffer (e.g., HBS-EP buffer).
-
Inject a series of concentrations of this compound (the analyte) over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of LBA to the immobilized protein.
-
After each injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to remove the bound LBA.
-
-
Data Analysis:
-
Fit the association and dissociation curves from the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about molecular interactions, including identifying the binding interface and characterizing the structural changes upon complex formation.
-
Sample Preparation:
-
Prepare a sample of isotopically labeled (e.g., ¹⁵N or ¹³C) protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
Prepare a stock solution of unlabeled this compound in the same buffer.
-
-
NMR Titration:
-
Acquire a reference spectrum of the free protein (e.g., a ¹H-¹⁵N HSQC spectrum).
-
Incrementally add aliquots of the LBA solution to the protein sample.
-
Acquire a spectrum after each addition.
-
-
Data Analysis:
-
Monitor the chemical shift perturbations (CSPs) of the protein's resonances upon addition of LBA. Residues exhibiting significant CSPs are likely part of or near the binding site.
-
By analyzing the titration curves of the CSPs as a function of LBA concentration, the dissociation constant (Kₑ) can be determined.
-
Signaling Pathways and Logical Relationships
This compound's interactions with cellular receptors can trigger downstream signaling cascades, leading to various physiological effects.
ASGPR-Mediated Signaling in Hepatocytes
The binding of LBA to the asialoglycoprotein receptor on hepatocytes is a key mechanism for targeted drug delivery to the liver. Upon binding, the receptor-ligand complex is internalized via endocytosis. While the complete downstream signaling is still under investigation, studies have shown that ASGPR1 can modulate the STAT3 signaling pathway, which is often dysregulated in hepatocellular carcinoma.[9][10][11] Specifically, ASGR1 has been shown to interact with and inhibit the phosphorylation of STAT3, thereby suppressing its oncogenic activity.[9]
References
- 1. This compound as antioxidant and moisturizing active in alkyl polyglucoside-based topical emulsions: the colloidal structure, stability and efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antioxidant and prebiotic properties of this compound-MedSci.cn [medsci.cn]
- 4. Asialoglycoprotein receptor - Wikipedia [en.wikipedia.org]
- 5. Exploiting the bioengineering versatility of this compound in targeted nanosystems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Signal Transducer and Activator of Transcription 3 in Liver Diseases: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deciphering STAT3 signaling potential in hepatocellular carcinoma: tumorigenesis, treatment resistance, and pharmacological significance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Lactobionic Acid from Fermentation Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common techniques for purifying lactobionic acid (LBA) from fermentation media. The included protocols are intended to serve as a guide for developing robust and efficient downstream processing workflows.
Introduction
This compound (LBA), a versatile polyhydroxy acid, is increasingly utilized in the pharmaceutical, cosmetic, and food industries for its chelating, antioxidant, and moisturizing properties. Its production through microbial fermentation offers a sustainable alternative to chemical synthesis. However, the economic viability of fermentative LBA production is highly dependent on efficient and scalable downstream purification processes. This document outlines several established methods for LBA purification, including clarification, activated carbon treatment, precipitation, ion exchange chromatography, and electrodialysis.
Pre-purification: Clarification of Fermentation Broth
Prior to primary purification, it is crucial to remove microbial biomass, residual proteins, and other insoluble materials from the fermentation broth. This initial clarification step prevents fouling of downstream equipment and improves the efficiency of subsequent purification steps.
Experimental Protocol: Centrifugation
-
Transfer the fermentation broth to appropriate centrifuge tubes.
-
Centrifuge the broth at 10,000 - 15,000 rpm for 10 minutes to pellet the microbial cells and other solid debris.[1]
-
Carefully decant the supernatant, which contains the soluble LBA, into a clean vessel.
-
The resulting supernatant can be further clarified by microfiltration.
Experimental Protocol: Microfiltration
-
Assemble a microfiltration system with a membrane pore size suitable for bacterial cell retention (e.g., 0.22 µm or 0.45 µm).
-
Pump the supernatant from the centrifugation step through the microfiltration unit.
-
Collect the permeate, which is the clarified fermentation broth containing LBA.
-
The retentate, containing any remaining suspended solids, can be discarded or recycled if the process involves continuous fermentation.
Decolorization: Activated Carbon Treatment
Fermentation broths often contain pigments and other colored impurities that can be removed by adsorption onto activated carbon.
Experimental Protocol: Activated Carbon Treatment
-
To the clarified fermentation broth, add activated carbon (e.g., Norit GAC 1240) at a predetermined concentration (typically 1-5% w/v).[2]
-
Stir the mixture at room temperature for 1-2 hours to allow for sufficient adsorption of color bodies.
-
Remove the activated carbon by centrifugation (10,000 - 15,000 rpm for 10 minutes) or filtration.[1][2]
-
Collect the decolorized LBA-containing solution.
Primary Purification Techniques
Ethanol Precipitation
Precipitation with ethanol is a widely used method for the recovery and purification of LBA, offering high yields.
-
Take the clarified and decolorized fermentation broth and, if necessary, concentrate it to about 40% of its initial volume using a rotary evaporator at 50°C.[3]
-
Add cold 96% (v/v) ethanol to the LBA solution, with vigorous stirring, to a final ethanol concentration of 70-96% (v/v).[1][2][4][5] A higher ethanol concentration generally leads to higher precipitation efficiency.
-
Allow the mixture to stand at a low temperature (e.g., 4°C or -20°C) for at least 30 minutes to facilitate complete precipitation of LBA.[3]
-
Collect the LBA precipitate by centrifugation at 10,000 rpm for 10 minutes.[3]
-
Wash the precipitate with cold 70% ethanol to remove residual impurities.[1]
-
Centrifuge again to collect the washed precipitate.
-
Dry the purified LBA powder in an oven at a temperature between 25°C and 40°C.[1][3]
Ion Exchange Chromatography
Ion exchange chromatography (IEC) is a powerful technique for purifying LBA to a high degree by exploiting its ionic nature.
This protocol is designed to convert lactobionate salts to the free acid form.
-
Resin Selection and Preparation:
-
Select a strong acid cation exchange resin (e.g., Amberlite™ FPC23 H or KU-2.8-ChS).
-
Wash the resin with deionized water to remove any preservatives or impurities.
-
Convert the resin to the H+ form by treating it with a 5% hydrochloric acid solution.
-
Wash the resin again with deionized water until the eluate is neutral.
-
Pack the prepared resin into a chromatography column.
-
-
Column Equilibration:
-
Equilibrate the column by passing deionized water through it until the pH of the eluate matches the influent.
-
-
Sample Loading:
-
Load the pre-clarified and decolorized fermentation broth (containing lactobionate salts) onto the column at a controlled flow rate.
-
-
Elution:
-
The lactobionate salt will exchange its cation (e.g., Na+) for H+ on the resin, and the resulting this compound will elute from the column.
-
Collect the fractions containing the purified this compound.
-
-
Regeneration:
-
Regenerate the resin by washing it with a strong acid (e.g., HCl) to remove the bound cations, followed by a thorough rinse with deionized water.
-
Electrodialysis
Electrodialysis (ED) is a membrane-based separation process that uses an electric potential to separate ions from a solution. It is particularly effective for desalting and concentrating LBA.
-
System Setup:
-
Assemble an electrodialysis stack consisting of alternating cation and anion exchange membranes between two electrodes.
-
For conversion of lactobionate to LBA, a bipolar membrane electrodialysis (BMED) setup is often used.
-
-
Solution Preparation:
-
Introduce the clarified fermentation broth (dilute stream) into the appropriate compartments of the ED stack.
-
Fill the concentrate and electrode compartments with an appropriate electrolyte solution (e.g., NaCl solution).[6]
-
-
Operation:
-
Apply a direct current voltage (e.g., up to 60 V) across the electrodes.[6]
-
Lactobionate anions will migrate through the anion exchange membranes towards the anode, while cations will move through the cation exchange membranes towards the cathode, resulting in the concentration of LBA in the concentrate stream.
-
In a BMED system, water splitting at the bipolar membrane generates H+ and OH- ions, facilitating the conversion of lactobionate to this compound.
-
-
Product Recovery:
-
Collect the concentrated and purified this compound solution from the concentrate compartments.
-
Data Presentation
The following table summarizes the quantitative data for the different LBA purification techniques.
| Purification Technique | Purity (%) | Yield/Recovery (%) | Reference |
| Ethanol Precipitation | 95 ± 2 | Not specified | [1][2][4][5][7] |
| 93.71 | Not specified | [1] | |
| Ion Exchange Chromatography | High Purity (≥99%) | Up to 100% | [7] |
| Electrodialysis | Not specified | Removal efficiency > 95% | [6] |
Visualization of Workflows
Workflow for this compound Purification via Precipitation
References
- 1. Downstream Approach Routes for the Purification and Recovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream Approach Routes for the Purification and Recovery of this compound [mdpi.com]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. Downstream Approach Routes for the Purification and Recovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downstream Approach Routes for the Purification and Recovery of this compound [agris.fao.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Immobilization of Enzymes for Lactobionic Acid Production
Introduction
Lactobionic acid (LBA) is a versatile polyhydroxy acid with growing applications in the pharmaceutical, food, cosmetic, and chemical industries.[1] It is primarily produced through the selective oxidation of lactose.[2] While chemical synthesis methods exist, biocatalytic production using enzymes or whole-cell systems offers greater selectivity, specificity, and milder reaction conditions.[2] The immobilization of these biocatalysts is a critical step for industrial application, as it enhances enzyme stability, allows for repeated use, and facilitates continuous production processes, thereby reducing overall costs.[3][4] This document provides detailed protocols for the immobilization of enzymes and microbial cells for the production of this compound, summarizes key performance data, and outlines the experimental workflows.
Enzymatic Systems for this compound Synthesis
The bioproduction of this compound primarily involves the oxidation of the aldehyde group in the glucose moiety of lactose. Several enzymatic systems have been effectively utilized for this conversion:
-
Whole-Cell Biocatalysts (Zymomonas mobilis, Pseudomonas taetrolens): These bacteria possess enzyme complexes capable of oxidizing lactose. Zymomonas mobilis utilizes a periplasmic glucose-fructose oxidoreductase (GFOR) and glucono-δ-lactonase (GL) system, which converts lactose and fructose into this compound and sorbitol.[2][5][6] Pseudomonas taetrolens is also widely used for its ability to efficiently convert lactose from substrates like whey into LBA.[1][7] Immobilizing the entire cell is often more cost-effective than purifying and immobilizing individual enzymes.
-
Multi-Enzymatic Systems (Cellobiose Dehydrogenase and Laccase): A prominent cell-free system involves the co-immobilization of cellobiose dehydrogenase (CDH) and laccase.[2] CDH oxidizes lactose to lactobiono-δ-lactone, which spontaneously hydrolyzes to this compound.[8] Laccase is used to regenerate a redox mediator, enabling a continuous catalytic cycle.[2][8]
Experimental Protocols
Protocol 1: Immobilization of Zymomonas mobilis Cells by Entrapment in Calcium Alginate
This protocol describes the entrapment of whole cells within a porous and biocompatible calcium alginate gel matrix. This is a common and relatively gentle immobilization method.
Materials:
-
Zymomonas mobilis cell culture
-
Sodium alginate powder
-
Calcium chloride (CaCl₂)
-
Sterile 0.9% NaCl solution (saline)
-
Sterile deionized water
-
Centrifuge and sterile tubes
-
Syringe with a needle (e.g., 21G) or peristaltic pump
-
Magnetic stirrer and stir plate
Methodology:
-
Cell Preparation:
-
Grow Zymomonas mobilis in an appropriate culture medium to the desired cell density.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with sterile 0.9% NaCl solution to remove residual media components.
-
Resuspend the final cell pellet in a small volume of sterile saline to create a dense cell paste.
-
-
Preparation of Sodium Alginate Solution:
-
Prepare a 2-4% (w/v) sodium alginate solution by slowly dissolving the powder in sterile deionized water with constant stirring. Heating gently (to ~50-60°C) can aid dissolution.
-
Autoclave the solution for sterilization and cool it to room temperature before use.
-
-
Cell Entrapment:
-
Aseptically mix the prepared Z. mobilis cell paste with the sterile sodium alginate solution to achieve a final cell concentration of approximately 10-20% (w/v). Ensure the mixture is homogeneous.
-
Avoid introducing air bubbles during mixing.
-
-
Bead Formation:
-
Prepare a sterile 0.2 M calcium chloride solution.
-
Extrude the cell-alginate mixture dropwise into the CaCl₂ solution from a height of about 10-15 cm. This can be done using a syringe and needle or a peristaltic pump for better control over bead size.
-
Stir the CaCl₂ solution gently on a magnetic stirrer. The droplets will instantly form gel beads upon contact with the calcium ions.
-
-
Curing and Washing:
-
Allow the beads to harden (cure) in the CaCl₂ solution for at least 1-2 hours with gentle agitation.
-
Collect the immobilized cell beads by decanting the CaCl₂ solution or using a sterile sieve.
-
Wash the beads thoroughly with sterile deionized water or saline to remove excess calcium ions and unentrapped cells.
-
The immobilized biocatalyst is now ready for use or can be stored in a buffer at 4°C.[5][6]
-
Protocol 2: Covalent Immobilization of Enzymes on a Solid Support
This protocol provides a general method for covalently attaching enzymes (e.g., Cellobiose Dehydrogenase) to an activated support, such as chitosan or silica. Glutaraldehyde is used as a cross-linking agent to form stable bonds.[3][9]
Materials:
-
Enzyme solution (e.g., Cellobiose Dehydrogenase)
-
Support material (e.g., chitosan beads, porous silica)
-
Glutaraldehyde solution (2.5% v/v)
-
3-Aminopropyl)triethoxysilane (APTES) for silica activation
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ethanolamine or Tris buffer to block unreacted groups
-
Magnetic stirrer or shaker
Methodology:
-
Support Activation (Example for Silica):
-
Wash the silica support with deionized water and dry.
-
Reflux the silica in a 10% (v/v) APTES solution in toluene for 2-4 hours to introduce amino groups onto the surface.
-
Wash the aminated silica thoroughly with toluene and then ethanol to remove excess APTES, and dry.
-
-
Glutaraldehyde Cross-linking:
-
Incubate the aminated support material in a 2.5% (v/v) glutaraldehyde solution in phosphate buffer (pH 7.0) for 2-3 hours at room temperature with gentle shaking. The glutaraldehyde acts as a bifunctional linker, with one aldehyde group reacting with the amino group on the support.
-
Wash the activated support extensively with phosphate buffer to remove unbound glutaraldehyde.
-
-
Enzyme Immobilization:
-
Prepare a solution of the enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0). The optimal enzyme concentration should be determined empirically but can range from 10-20 mg/mL.[9]
-
Add the enzyme solution to the glutaraldehyde-activated support.
-
Incubate the mixture for several hours (e.g., 4-12 hours) at 4°C with gentle agitation. During this step, the free aldehyde groups on the support react with amino groups on the enzyme surface, forming a covalent bond.
-
-
Blocking and Washing:
-
After incubation, remove the support from the enzyme solution. The supernatant can be assayed for protein content to determine immobilization efficiency.
-
To block any remaining reactive aldehyde groups on the support, incubate it with a solution of 1 M ethanolamine or Tris buffer (pH 8.0) for 1-2 hours.
-
Wash the immobilized enzyme thoroughly with buffer to remove any non-covalently bound enzyme molecules.
-
The immobilized enzyme is ready for use or storage at 4°C.
-
Data Presentation
The following table summarizes key quantitative data from studies on this compound production using immobilized biocatalysts.
| Biocatalyst System | Immobilization Method / Support | Lactose Conversion / LBA Titer | Reusability / Stability | Optimal Conditions (pH / Temp) | Reference |
| Zymomonas mobilis cells | Entrapment in Calcium Alginate | ~510 mmol/L LBA | Reusable for 23 batches (24h each); Stable for 120 days storage. | 6.4 - 6.8 / 39 - 43 °C | [5][6][10] |
| β-Galactosidase from Aspergillus oryzae | Covalent binding on Silica (using glutaraldehyde) | Activity: ~650 U/g support | Estimated half-life of 12 months at 40°C. | Not Specified | [9] |
| CDH and Laccase | Co-immobilization on Chitosan Microspheres | Almost 100% lactose conversion | Not Specified | Not Specified | [8] |
| Pseudomonas taetrolens cells | Entrapment (unspecified) | 301.58 g/L LBA from whey | Maintained excellent activity after recovery. | 6.25 - 6.5 / 30 °C | [1][7][11] |
Visualized Workflows and Processes
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Potential Applications of Immobilized β-Galactosidase in Food Processing Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High this compound production by immobilized Zymomonas mobilis cells: a great step for large-scale process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High this compound production by immobilized <i>Zymomonas mobilis</i> cells: a great step for large-scale process - ProQuest [proquest.com]
- 7. Microbial Production of this compound in a Bioreactor Using Pseudomonas Taetrolens in the Free and Encapsulated Form [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Downstream Processing and Purification of Lactobionic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the downstream processing and purification of lactobionic acid (LBA).
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in purifying this compound, particularly from fermentation broths?
A1: The primary challenges in LBA purification stem from the complexity of the source material, especially when derived from fermentation of substrates like whey.[1][2] Key difficulties include:
-
High Viscosity and Complex Matrix: Fermentation broths are often viscous and contain a heterogeneous mixture of proteins, salts, residual sugars, and other metabolites, complicating separation processes.[1]
-
Hygroscopic Nature of LBA: this compound is highly hygroscopic, meaning it readily absorbs moisture from the air. This property can make crystallization difficult, often leading to the formation of syrups or sticky solids instead of well-defined crystals.[3]
-
Co-purification of Impurities: Structurally similar compounds and other organic acids produced during fermentation can co-purify with LBA, affecting its final purity.
-
Process Scalability and Cost: Developing a purification strategy that is both scalable and cost-effective for industrial production remains a significant hurdle.[4]
Q2: Which purification technique generally provides the highest purity and yield for this compound?
A2: Ion-exchange chromatography is often cited as the method capable of achieving the highest purity (≥99%) and yield (potentially up to 100%) for this compound.[2][5] However, the optimal technique depends on the desired final purity, the scale of production, and cost considerations. Precipitation with ethanol is a simpler and less expensive method that can yield LBA with a purity of around 95%.[3][5]
Q3: How can I accurately determine the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[6] Specific HPLC methods have been developed for the analysis of LBA, often using a refractive index (RI) or ultraviolet (UV) detector. Other analytical techniques include thin-layer chromatography (TLC) for qualitative assessment and titration to determine the acid content.
Troubleshooting Guides
Crystallization
Q: My this compound solution is not crystallizing and has formed a thick, non-crystalline syrup. What should I do?
A: The formation of a syrup is a common issue when crystallizing LBA, often due to its hygroscopic nature and the presence of impurities. Here are several troubleshooting steps:
-
Increase Supersaturation Carefully: The solution may not be sufficiently supersaturated. Try to slowly evaporate the solvent under reduced pressure. Avoid rapid evaporation, as this can lead to oiling out.
-
Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization. If seed crystals are unavailable, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
Solvent/Anti-Solvent System: Employing an anti-solvent can be effective. LBA is soluble in water but less soluble in alcohols like ethanol or isopropanol. Slowly add an anti-solvent to your aqueous LBA solution until turbidity is observed, then warm the solution slightly until it becomes clear again and allow it to cool slowly.
-
Control Cooling Rate: Rapid cooling can favor syrup formation. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help to slow the cooling process.
-
Purity Check: Impurities can significantly inhibit crystallization. Consider an additional purification step, such as activated carbon treatment to remove color and organic impurities, or a preliminary purification by another method like precipitation before attempting crystallization.
Q: My this compound crystals are very small or have formed a solid mass that is difficult to handle. How can I obtain larger, well-defined crystals?
A: The crystal size and quality are influenced by the rate of nucleation and crystal growth.
-
Reduce the Rate of Supersaturation: A slower rate of solvent evaporation or a more gradual cooling profile will reduce the number of nucleation sites and promote the growth of larger crystals.
-
Optimize Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. Sometimes, a solvent system that provides slightly higher solubility at elevated temperatures and a sharp decrease in solubility upon cooling can yield better crystals.
-
pH Adjustment: The pH of the solution can influence the crystallization process. Ensure the pH is appropriate for the acid form of LBA to crystallize.
Ion-Exchange Chromatography
Q: I am experiencing low recovery of this compound from the ion-exchange column. What could be the cause?
A: Low recovery can be due to several factors related to the binding and elution steps.
-
Incomplete Elution: The elution buffer may not be strong enough to displace the bound LBA from the resin. If using a salt gradient, ensure the final salt concentration is sufficient for complete elution. If using a pH shift, ensure the pH is far enough from the pKa of LBA to change its charge state and release it from the resin.
-
Irreversible Binding: Some resins may exhibit very strong, sometimes irreversible, binding to the target molecule, especially if there are secondary interactions (e.g., hydrophobic interactions). Consider using a different type of resin.
-
Column Overloading: If the amount of LBA loaded onto the column exceeds its binding capacity, the excess will be found in the flow-through, leading to apparent low recovery in the eluate. Determine the binding capacity of your resin and ensure you are operating within that limit.
-
Channeling: Poorly packed columns can lead to channeling, where the sample and buffers do not flow uniformly through the resin bed. This results in inefficient binding and elution. Repack the column carefully to ensure a homogenous bed.
Q: The purity of my eluted this compound is lower than expected, with contaminants present. How can I improve the separation?
A: Contamination in the eluted fractions indicates poor resolution between LBA and impurities.
-
Optimize the Elution Gradient: A steeper gradient may cause co-elution of closely related compounds. Try a shallower, more gradual elution gradient to improve separation.
-
Adjust pH of Buffers: The pH of the loading and elution buffers is critical for the charge of both LBA and the impurities. Optimizing the pH can enhance the differential binding of components to the resin.
-
Resin Selection: The choice of ion-exchange resin (strong vs. weak, anion vs. cation) is crucial. A weak ion exchanger might offer better selectivity for LBA over other organic acids in the fermentation broth.
-
Sample Pre-treatment: Pre-treating the sample to remove particulates (centrifugation or microfiltration) and some interfering compounds (e.g., activated carbon treatment) before loading it onto the column can significantly improve the final purity.
Electrodialysis
Q: The separation efficiency of this compound using electrodialysis is low, and the process is slow. What are the potential reasons?
A: Low efficiency in electrodialysis can be attributed to membrane issues and operational parameters.
-
Membrane Fouling: Organic molecules, proteins, and minerals from the fermentation broth can adsorb to the surface of the ion-exchange membranes, a phenomenon known as fouling. This increases the electrical resistance and reduces the transport of ions across the membranes.
-
Solution: Implement a pre-treatment step (e.g., microfiltration or ultrafiltration) to remove larger molecules and suspended solids.[7] Periodically clean the membranes according to the manufacturer's recommendations. Polarity reversal during the process can also help mitigate fouling.
-
-
Incorrect Current Density: The applied current density is a critical parameter. If it is too low, the driving force for ion transport is insufficient. If it is too high (above the limiting current density), it can lead to water splitting, which changes the pH of the solutions and can cause precipitation of salts, leading to increased resistance and lower efficiency.
-
Solution: Determine the limiting current density for your system and operate at a current density that is typically 80-90% of this value.
-
-
Low Conductivity of the Feed Stream: If the concentration of LBA and other ions in the feed stream is very low, the conductivity will be low, leading to high electrical resistance and poor separation efficiency.
-
Solution: Consider a pre-concentration step for the feed solution if feasible.
-
Experimental Protocols
Protocol 1: Purification of this compound by Precipitation with Ethanol
This protocol is suitable for achieving moderate to high purity of LBA from a clarified fermentation broth.
-
Pre-treatment of Fermentation Broth:
-
Centrifuge the fermentation broth at 10,000 x g for 15 minutes to remove microbial cells and larger debris.
-
Treat the supernatant with 1% (w/v) activated carbon for 30 minutes at room temperature with gentle stirring to remove color and other organic impurities.
-
Centrifuge again at 10,000 x g for 15 minutes to remove the activated carbon.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Concentration:
-
Concentrate the clarified broth using a rotary evaporator at 50-60°C to increase the LBA concentration. The target is to achieve a viscous, syrup-like consistency.
-
-
Precipitation:
-
Slowly add cold (4°C) 96% (v/v) ethanol to the concentrated LBA solution while stirring continuously. A typical ratio is 3 volumes of ethanol to 1 volume of concentrate.
-
Continue stirring for 30 minutes in an ice bath to facilitate precipitation.
-
-
Recovery and Drying:
-
Collect the precipitate by centrifugation at 4,000 x g for 10 minutes.
-
Wash the precipitate with a small volume of cold 96% ethanol to remove residual soluble impurities.
-
Dry the precipitate under vacuum at 40°C until a constant weight is achieved. The result should be a white to off-white powder.[3]
-
Protocol 2: Purification of this compound using Ion-Exchange Chromatography
This protocol is designed to achieve high-purity LBA from a pre-treated fermentation broth.
-
Resin Selection and Preparation:
-
Select a suitable ion-exchange resin. A strong acid cation exchanger (e.g., Amberlite FPC23 H) in the H+ form is effective for converting sodium lactobionate to this compound. A weak base anion exchanger can be used to bind LBA and separate it from other anions.
-
Prepare the resin according to the manufacturer's instructions. This typically involves washing with deionized water, followed by regeneration with an acid (for cation exchangers) or a base (for anion exchangers), and then equilibration with the starting buffer.
-
-
Column Packing and Equilibration:
-
Pack the resin into a suitable chromatography column, ensuring a homogenous and well-settled bed to prevent channeling.
-
Equilibrate the column by passing 5-10 column volumes of the starting buffer (e.g., deionized water or a low concentration buffer at a specific pH) until the pH and conductivity of the outlet match the inlet.
-
-
Sample Loading:
-
Ensure the sample is at the same pH and ionic strength as the starting buffer to ensure efficient binding.
-
Load the pre-treated LBA solution onto the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 2-3 column volumes of the starting buffer to remove any unbound or weakly bound impurities.
-
-
Elution:
-
Elute the bound LBA using either a step or gradient elution.
-
For cation exchange (converting salt to acid): The LBA will be in the flow-through during loading, while the cations (e.g., Na+) bind to the resin.
-
For anion exchange (binding LBA): Elute with an increasing salt gradient (e.g., 0-1 M NaCl) or by changing the pH to protonate the carboxyl group of LBA, causing it to detach from the resin.
-
-
Collect fractions and monitor the eluate for LBA concentration using HPLC or a refractive index detector.
-
-
Post-Elution Processing:
-
Pool the fractions containing pure LBA.
-
If necessary, desalt the pooled fractions using dialysis or a second chromatography step.
-
The purified LBA solution can then be concentrated and either lyophilized or crystallized.
-
Quantitative Data Summary
The following table summarizes the reported purity and yield of this compound obtained through various purification methods.
| Purification Method | Starting Material | Purity (%) | Yield/Recovery (%) | Reference(s) |
| Precipitation with Ethanol | Fermented Acid Whey | 95 ± 2 | ~89 | [3][5] |
| Ion-Exchange Chromatography | Sodium Lactobionate Solution | ≥99 | ~100 | [2][5] |
| Electrodialysis | Zymomonas mobilis bioconversion medium | High (specific value not stated) | 14 - 38.7 | [3] |
| Crystallization | Purified LBA solution | High (depends on prior steps) | ~79 (in combination with other steps) | [3] |
Experimental Workflows
References
- 1. dlib.scu.ac.ir [dlib.scu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Downstream Approach Routes for the Purification and Recovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A platform technology of recovery of lactic acid from a fermentation broth of novel substrate Zizyphus oenophlia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downstream Approach Routes for the Purification and Recovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of ultrafiltration and electrodialysis techniques in lactic acid removal from whey solutions [redalyc.org]
Technical Support Center: Chemical Synthesis of Lactobionic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of lactobionic acid (LBA).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chemical synthesis of this compound?
A1: The main chemical methods for synthesizing this compound from lactose are heterogeneous catalytic oxidation and electrochemical oxidation.[1][2] Heterogeneous catalytic oxidation involves the use of metallic catalysts, such as platinum, palladium, or gold, often on a support material like activated carbon or alumina, with air or molecular oxygen as the oxidizing agent.[1] Electrochemical oxidation utilizes an external potential to drive the oxidation of lactose at an anode.[1]
Q2: What is the general reaction mechanism in the chemical synthesis of LBA?
A2: The synthesis of this compound involves the selective oxidation of the aldehyde group in the glucose moiety of lactose to a carboxylic acid group.[1][2] In some processes, an intermediate, lactobiono-δ-lactone, is formed and subsequently hydrolyzed to yield this compound.[3][4]
Q3: What are the common by-products observed during the chemical synthesis of this compound?
A3: Common by-products in the chemical synthesis of this compound include lactulose and 2-keto-lactobionic acid.[1][3] The formation of these by-products is highly dependent on the reaction conditions and the catalyst used.[1][3]
Q4: How does pH influence the formation of by-products?
A4: The pH of the reaction medium is a critical factor. Alkaline conditions, typically between pH 8.0 and 9.0, are favored for the selective production of this compound.[3][4] However, higher pH values can promote the isomerization of lactose to lactulose.[1][3] Conversely, low pH values can lead to catalyst deactivation due to the strong adsorption of reaction products onto the catalyst's active sites.[3]
Q5: What is the role of the catalyst in by-product formation?
A5: The choice of catalyst significantly impacts both the conversion of lactose and the selectivity towards this compound, thereby influencing by-product formation. For instance, palladium (Pd) and bismuth-palladium (Pd-Bi) catalysts can lead to the formation of 2-ketothis compound with selectivities around 80%.[1] In contrast, gold (Au) or gold-silver (Au-Ag) catalysts have demonstrated nearly 100% selectivity towards this compound under optimal conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Lactose Conversion | 1. Catalyst deactivation or poisoning.[3]2. Inappropriate reaction temperature or pH.[1][3]3. Insufficient oxygen supply in catalytic oxidation.[1] | 1. Regenerate or replace the catalyst. Ensure the reaction environment is free of catalyst poisons. Control oxygen concentration to prevent over-oxidation.[3]2. Optimize temperature (typically 50-70°C) and pH (typically 8.0-9.0).[3][4]3. Increase the flow rate of air or oxygen. |
| High Lactulose Formation | 1. Reaction pH is too high (above 9.0).[1][3] | 1. Carefully monitor and control the pH to maintain it within the optimal range of 8.0-9.0. |
| High 2-keto-lactobionic acid Formation | 1. Use of less selective catalysts like Pd or Pd-Bi.[1] | 1. Consider using a more selective catalyst system, such as gold-based catalysts (e.g., Au/Al₂O₃, Au/TiO₂), which have shown higher selectivity for this compound.[1] |
| Poor Reproducibility | 1. Inconsistent catalyst preparation or activation.2. Fluctuations in reaction parameters (temperature, pH, stirring rate). | 1. Standardize the catalyst preparation and pre-treatment procedures.2. Implement precise control over all reaction parameters using automated systems where possible. |
Quantitative Data Summary
The following tables summarize quantitative data on the influence of different catalysts on lactose conversion and selectivity towards this compound.
Table 1: Performance of Different Catalysts in Lactose Oxidation
| Catalyst | Support | Temperature (°C) | pH | Lactose Conversion (%) | LBA Selectivity (%) | Key By-product(s) |
| Pd, Pd-Bi | Carbon (C) | Not Specified | 7 | 50–70 | ≤80 | 2-ketothis compound[1] |
| Au, Au-Ag | Al₂O₃, SiO₂, TiO₂, CeO₂ | 65 | 9 | High | ~100 | Minimal |
| Au | TiO₂ | Not Specified | Not Specified | Not Specified | 100 | Not Specified[1] |
| Au | Al₂O₃ | Not Specified | Not Specified | Not Specified | 100 | Not Specified[1] |
| Bi-Pt | Carbon (C) | Not Specified | Not Specified | High | High | Not Specified[1] |
| Pd-Bi | Not Specified | Not Specified | Not Specified | 96 | 100 | Minimal (at low O₂ conc.)[1] |
Experimental Protocols
Representative Protocol for Heterogeneous Catalytic Oxidation of Lactose
This protocol is a generalized procedure based on common practices described in the literature.[5] Researchers should optimize the specific parameters for their particular catalyst and setup.
1. Materials and Equipment:
-
Lactose solution (e.g., 0.1 M)
-
Supported metal catalyst (e.g., Au/Al₂O₃)
-
Alkaline solution for pH control (e.g., 0.1 M KOH)
-
Reaction vessel with a magnetic stirrer and temperature control
-
pH meter with a temperature sensor
-
Air or oxygen supply with a flow controller
-
Filtration apparatus
2. Procedure:
-
Prepare a lactose solution of the desired concentration in deionized water.
-
Add the lactose solution and the catalyst to the reaction vessel.
-
Heat the mixture to the target temperature (e.g., 60-80°C) with constant stirring.
-
Introduce a controlled flow of air or oxygen into the reaction mixture.
-
Adjust the pH of the solution to the desired alkaline value (e.g., 9.0) using the alkaline solution.
-
Maintain the temperature and pH throughout the reaction, adding the alkaline solution as needed to neutralize the formed this compound.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing for lactose and this compound concentration (e.g., by titration or chromatography).
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
The resulting solution contains this compound, which can be further purified, for example, by precipitation with ethanol.
Visualizations
Caption: Logical relationship of by-product formation in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Enhancing Lactobionic Acid Recovery Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of lactobionic acid (LBA) recovery.
General FAQs
Q1: What are the most common methods for recovering this compound from a fermentation broth?
A1: The most common methods for LBA recovery include precipitation with solvents like ethanol, crystallization, freeze-drying, adsorption with activated carbon, microfiltration, centrifugation, ion exchange chromatography, and electrodialysis.[1][2][3][4] The choice of method depends on the initial concentration of LBA, the desired purity, the scale of the operation, and the presence of impurities in the fermentation broth.
Q2: How do I choose the best recovery strategy for my specific application?
A2: The selection of a recovery strategy should be based on a balance of factors including recovery yield, final product purity, cost, and scalability. For high-purity applications, such as pharmaceuticals, a multi-step approach combining techniques like microfiltration, ion exchange chromatography, and crystallization is often necessary.[4][5] For less stringent purity requirements, simpler methods like precipitation or crystallization might be sufficient.[1][4]
Q3: What are the key impurities I need to remove during LBA purification?
A3: Key impurities in a typical LBA fermentation broth include biomass (microbial cells), residual lactose, proteins, salts, and pigments from the culture medium (e.g., whey).[1][4][6] Effective removal of these impurities is crucial for obtaining high-purity LBA.
I. Precipitation with Ethanol
This method relies on the principle that LBA is less soluble in ethanol than in water, leading to its precipitation out of the solution.
Experimental Protocol
-
Pre-treatment:
-
Centrifuge the fermentation broth at 15,000 rpm for 10 minutes to remove biomass and other insoluble substances.[1]
-
For further clarification and color removal, treat the supernatant with activated carbon.[1]
-
Perform microfiltration to ensure complete removal of microbial cells and endotoxins.[1][4]
-
-
Precipitation:
-
Slowly add 96% (v/v) ethanol to the pre-treated LBA solution. A common ratio is 1:3 (LBA solution:ethanol).
-
Continuously stir the solution during ethanol addition to promote uniform precipitation.
-
Allow the mixture to stand at a low temperature (e.g., 4°C) to maximize LBA precipitation.
-
-
Recovery:
-
Separate the precipitated LBA from the supernatant by centrifugation or filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the recovered LBA powder at a controlled temperature, for instance, +40°C.[1]
-
Troubleshooting Guide
Q: My LBA recovery yield is low after ethanol precipitation. What could be the cause?
A:
-
Insufficient Ethanol: The volume of ethanol added may not be enough to sufficiently decrease the solubility of LBA. Try increasing the ratio of ethanol to the LBA solution.
-
Precipitation Temperature: A higher temperature increases the solubility of LBA in the ethanol-water mixture. Ensure the precipitation is carried out at a low temperature.
-
Incomplete Pre-treatment: Residual proteins and other impurities can interfere with LBA precipitation. Ensure the initial centrifugation and microfiltration steps are effective.
Q: The final LBA product is not a white powder and has a yellowish tint. How can I improve the color?
A:
-
Activated Carbon Treatment: The most effective way to remove color pigments is by treating the solution with activated carbon before precipitation.[1] Ensure sufficient contact time and an adequate amount of activated carbon are used.
-
Washing Step: The precipitated LBA may have adsorbed colored impurities. Thoroughly wash the precipitate with cold ethanol.
Quantitative Data
| Parameter | Value | Reference |
| LBA Concentration Achieved | 95 ± 2% | [1][3][4] |
| Ethanol Concentration Used | 96% (v/v) | [1][3][4] |
| Recovery Yield | Smallest among tested methods | [4] |
II. Ion Exchange Chromatography
This technique separates LBA from other charged and uncharged molecules based on its ionic interaction with a stationary phase (resin).
Experimental Protocol
-
Resin Selection and Preparation:
-
Select a suitable ion exchange resin. Strongly acidic cation exchange resins like Amberlite™ FPC23 H are effective for converting sodium lactobionate to LBA.[1][7]
-
Wash the resin thoroughly with distilled water to remove any preservatives or impurities.[7]
-
Convert the resin to the desired ionic form (e.g., H+ form) by treating it with an acid solution (e.g., 5% HCl).[7]
-
-
Column Packing:
-
Prepare a slurry of the resin in deionized water and pour it into a chromatography column.
-
Allow the resin to settle and pack uniformly, ensuring there are no air bubbles or channels.
-
-
Sample Loading and Elution:
-
Pass the pre-treated LBA solution (e.g., sodium lactobionate solution at ~20 mmol/L) through the packed column at a controlled flow rate.[7]
-
The LBA will exchange with the ions on the resin.
-
Wash the column with deionized water to remove any unbound impurities.
-
Elute the purified LBA from the resin using an appropriate eluent.
-
-
Analysis:
Troubleshooting Guide
Q: The purity of my recovered LBA is lower than expected. What are the possible reasons?
A:
-
Improper Resin Regeneration: Incomplete regeneration of the resin can lead to the co-elution of previously bound impurities. Ensure the resin is thoroughly regenerated according to the manufacturer's instructions.
-
Column Overloading: Loading too much sample onto the column can exceed its binding capacity, leading to impurities passing through without binding. Reduce the sample load or use a larger column.
-
Inappropriate Flow Rate: A flow rate that is too high can reduce the interaction time between the LBA and the resin, resulting in poor separation. Optimize the flow rate for your specific resin and column dimensions.
Q: I am observing a low recovery yield from the ion exchange column.
A:
-
Irreversible Binding: Some LBA may bind irreversibly to the resin if the elution conditions are not optimal. Experiment with different eluents or concentrations to ensure complete elution.
-
Channeling in the Column: Poor column packing can lead to "channeling," where the sample bypasses large portions of the resin bed. Repack the column carefully to ensure a uniform bed.
Quantitative Data
| Parameter | Value | Reference |
| LBA Recovery Yield | Up to 100% | [4] |
| Product Purity | ≥99% | [1] |
| Resin Example | Amberlite™ FPC23 H | [1][7] |
| LBA Purity after Exchange | 98% | [7] |
III. Electrodialysis
Electrodialysis (ED) uses ion-exchange membranes and an electric potential to separate ionic species from uncharged components. It is particularly useful for separating LBA from non-ionic substances like residual sugars.[8]
Experimental Protocol
-
System Setup:
-
Assemble the electrodialysis stack with alternating anion and cation exchange membranes between two electrodes.[9]
-
Prepare the feed (diluate), concentrate, and electrode rinse solutions. The feed is the LBA-containing solution. The concentrate and electrode rinse solutions are typically salt solutions (e.g., NaCl).[8]
-
-
Operation:
-
Pump the solutions through their respective compartments in the ED stack.
-
Apply a direct current electrical potential across the electrodes. This will cause the lactate ions (anions) to migrate through the anion exchange membranes towards the anode, concentrating them in the concentrate stream.[8]
-
Monitor the process by measuring the conductivity or pH of the diluate stream. The process is complete when the conductivity reaches a stable minimum.
-
-
Product Recovery:
-
Collect the concentrate stream, which now contains the purified and concentrated LBA.
-
Further processing, such as crystallization, may be required to obtain solid LBA.
-
Troubleshooting Guide
Q: The LBA recovery rate is very slow.
A:
-
Low Voltage: The applied electrical potential difference is the driving force for ion transport. Increasing the voltage can increase the rate of LBA removal.[9]
-
Membrane Fouling: The membranes can become fouled by proteins or other components in the fermentation broth, which increases electrical resistance and reduces ion transport. Implement a pre-treatment step (e.g., microfiltration) to remove potential foulants.
-
High Concentration of Non-ionic Substances: The presence of high concentrations of non-ionic substances like sugars can hinder the movement of LBA ions to the membrane surface.[8] Diluting the feed solution may improve performance.
Q: The energy consumption of the electrodialysis process is too high.
A:
-
High Electrical Resistance: Membrane fouling, low solution conductivity, or large inter-membrane distances can increase the overall electrical resistance of the stack, leading to higher energy consumption. Ensure clean membranes and optimize the composition of the concentrate and electrode rinse solutions.
-
Excessive Voltage: While a higher voltage increases the separation rate, it also increases energy consumption due to Ohm's law. Optimize the voltage to balance separation efficiency and energy usage.
Quantitative Data
| Parameter | Value | Reference |
| LBA Recovery Efficiency | 16.2% - 38.7% | [4][8] |
| Removal Efficiency | >95% | [9] |
| Optimal Voltage | 60 V | [9] |
| Key Influencing Factors | Voltage, NaCl concentration in concentrate stream | [9] |
Visualizations
Caption: Workflow for this compound Recovery using Ethanol Precipitation.
Caption: Workflow for this compound Purification using Ion Exchange Chromatography.
Caption: Workflow for this compound Separation using Electrodialysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Downstream Approach Routes for the Purification and Recovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downstream Approach Routes for the Purification and Recovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of this compound in Bioreactor Cultures and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RU2603195C1 - Method of producing this compound - Google Patents [patents.google.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. scielo.br [scielo.br]
Validation & Comparative
A Comparative Analysis of Lactobionic Acid and Glycolic Acid on Skin: A Guide for Researchers and Drug Development Professionals
An in-depth examination of two prominent alpha-hydroxy acids reveals distinct differences in their performance, mechanisms of action, and suitability for various dermatological applications. This guide synthesizes available experimental data to provide a comprehensive comparison of lactobionic acid (a polyhydroxy acid) and glycolic acid, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, a next-generation AHA, distinguishes itself with a larger molecular structure and a gentler profile, while the smaller glycolic acid is known for its potent and rapid effects. This comparative analysis delves into their efficacy, irritation potential, and underlying biochemical pathways, supported by experimental evidence.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance indicators of this compound and glycolic acid based on available clinical and in-vitro studies. A pivotal comparative study by Tasic-Kostov et al. (2010) demonstrated the superior tolerability of this compound over glycolic acid. While the full quantitative data from this specific study is not publicly available, the findings clearly indicated a lower incidence of skin irritation and barrier disruption with this compound.
| Parameter | This compound | Glycolic Acid | Key Findings |
| Exfoliation | Gentle and progressive | Strong and rapid | This compound's larger molecular size limits penetration, resulting in surface-level exfoliation with less irritation. Glycolic acid's small size allows for deeper penetration and more aggressive exfoliation. |
| Skin Hydration | High (Strong humectant) | Moderate | This compound has multiple hydroxyl groups that act as potent humectants, binding water to the skin and enhancing hydration. Glycolic acid can improve hydration but may also lead to dryness, especially at higher concentrations. |
| Anti-Aging Effects | Effective | Effective | Both acids show anti-aging benefits. This compound inhibits matrix metalloproteinases (MMPs), preventing collagen and elastin breakdown. Glycolic acid stimulates collagen synthesis by fibroblasts. |
| Irritation Potential | Low | High | Clinical studies consistently show that this compound is significantly less irritating than glycolic acid, with less stinging, burning, and erythema. High concentrations of glycolic acid can cause significant skin irritation. |
| Skin Barrier Function | Enhances | Can compromise | This compound has been shown to improve skin barrier function. Glycolic acid, particularly at higher concentrations, can disrupt the skin barrier and increase transepidermal water loss (TEWL). |
| Antioxidant Activity | Strong (Iron chelator) | Moderate | This compound is a potent antioxidant that chelates iron, thereby reducing the formation of damaging hydroxyl radicals. Glycolic acid also possesses antioxidant properties. |
Experimental Protocols
Assessment of Skin Irritation and Barrier Function (In Vivo)
This protocol is based on the methodology described in the comparative study by Tasic-Kostov et al. (2010).
-
Objective: To compare the irritation potential and effect on skin barrier function of this compound and glycolic acid.
-
Subjects: A cohort of healthy volunteers with no pre-existing skin conditions on the test sites (e.g., volar forearm).
-
Materials:
-
Test formulations: 6% this compound and 6% glycolic acid in both gel and emulsion vehicles.
-
Placebo controls for each vehicle.
-
Mexameter® MX 18 for measuring erythema (skin redness).
-
Tewameter® TM 300 for measuring transepidermal water loss (TEWL).
-
Corneometer® CM 825 for measuring skin hydration.
-
-
Procedure:
-
Baseline measurements of erythema, TEWL, and skin hydration are taken from demarcated areas on the subjects' forearms.
-
A standardized amount of each test formulation and placebo is applied to the respective test sites.
-
The sites are occluded for a specified period (e.g., 24 hours) to enhance penetration.
-
After removal of the occlusion, measurements are repeated at regular intervals (e.g., immediately after, 24h, 48h, and daily for two weeks).
-
Subjects are also asked to report any subjective sensations of stinging, burning, or itching.
-
-
Data Analysis: Changes in erythema index, TEWL values, and corneometer readings from baseline are calculated and statistically compared between the different treatment groups.
Evaluation of Matrix Metalloproteinase (MMP) Inhibition (In Vitro)
-
Objective: To determine the inhibitory effect of this compound on MMP activity.
-
Methodology:
-
A fluorescent-quenched substrate for a specific MMP (e.g., MMP-1, MMP-3, MMP-9) is used.
-
The substrate is incubated with the active MMP enzyme in the presence and absence of varying concentrations of this compound.
-
The enzymatic activity is measured by the increase in fluorescence as the substrate is cleaved.
-
The percentage of MMP inhibition by this compound is calculated by comparing the fluorescence in the presence of the acid to the control (enzyme and substrate alone).
-
A known MMP inhibitor can be used as a positive control.
-
Assessment of Collagen Synthesis in Human Dermal Fibroblasts (In Vitro)
-
Objective: To quantify the effect of glycolic acid on collagen production by skin cells.
-
Methodology:
-
Human dermal fibroblasts are cultured in a suitable medium.
-
The cells are treated with various concentrations of glycolic acid for a specified period (e.g., 24-72 hours).
-
The amount of newly synthesized collagen can be measured using several techniques:
-
Procollagen Type I C-peptide (PIP) ELISA: The amount of PIP, a byproduct of collagen synthesis, secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay.
-
Sircol™ Soluble Collagen Assay: This colorimetric assay measures the amount of soluble collagen in the cell lysate or culture medium.
-
Western Blotting: The expression of collagen type I protein in the cell lysates can be visualized and quantified.
-
-
The results are normalized to the total protein content or cell number to account for any changes in cell proliferation.
-
Mandatory Visualization
A Comparative Guide to the Synthesis of Lactobionic Acid: Chemical vs. Biological Routes
For researchers, scientists, and drug development professionals, the method of synthesis for a key excipient like lactobionic acid (LBA) can significantly impact product purity, yield, cost, and environmental footprint. This guide provides an objective comparison of the two primary routes to LBA production—chemical and biological synthesis—supported by experimental data and detailed protocols.
This compound (4-O-β-D-galactopyranosyl-D-gluconic acid) is a versatile polyhydroxy acid with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1] Its production is dominated by two distinct approaches: traditional chemical oxidation and emerging biotechnological processes. Chemical methods are known for their high yields and rapid production, while biological methods offer a more environmentally friendly and highly selective alternative.[2][3]
Quantitative Comparison of Synthesis Methods
The choice between chemical and biological synthesis of this compound often involves a trade-off between reaction speed and yield versus selectivity and environmental impact. The following table summarizes key quantitative parameters for various synthesis methods.
| Parameter | Chemical Synthesis (Heterogeneous Catalytic Oxidation) | Biological Synthesis (Microbial Fermentation) | Biological Synthesis (Enzymatic Biocatalysis) |
| Catalyst/Biocatalyst | Noble metals (e.g., Pd, Pt, Au) on supports (e.g., Al2O3, SiO2)[1][4] | Whole-cell microorganisms (e.g., Pseudomonas taetrolens, Zymomonas mobilis)[1][5] | Isolated enzymes (e.g., Cellobiose Dehydrogenase, Lactose Oxidase)[1][6] |
| Typical Yield | >90%[7] | ~96%[8] | Up to 100%[9] |
| Product Purity | Lower, potential for by-products (e.g., lactulose, keto acids)[1] | High, very specific conversion[10] | Very high, high selectivity[9] |
| Reaction Time | 2-11 hours[11] | 24-144 hours[12][13] | 24 hours[6] |
| Operating Temperature | 50-90°C[11][14] | 25-43°C[5][13] | 30-50°C[6] |
| Operating pH | 8.0-11.0 (alkaline)[11][14] | 6.0-7.6[5][15] | 6.4 (optimal)[12] |
| Key Advantages | High yield, rapid production[2][3] | High purity, utilization of waste streams (e.g., whey)[10][16] | High purity and yield, mild reaction conditions[9][10] |
| Key Disadvantages | Environmental concerns, lower purity, use of costly and potentially toxic catalysts[2][3] | Longer reaction times, complex downstream processing[17][18] | High cost of enzyme production and purification[1] |
Experimental Protocols
Chemical Synthesis: Heterogeneous Catalytic Oxidation of Lactose
This protocol describes a typical lab-scale synthesis of this compound using a gold-based catalyst.
Materials:
-
Lactose solution (e.g., 0.1 M)
-
Gold catalyst on a support (e.g., 2% Au on Al2O3)
-
0.1 M Potassium hydroxide (KOH) solution
-
Ethanol (96%)
-
Magnetic stirrer with heating plate
-
pH meter with a temperature sensor
-
Burette
-
Air or oxygen supply
Procedure:
-
A 250 ml beaker is set up on a magnetic stirrer with heating.
-
100 ml of a 0.1 M lactose solution and 2 g of the gold catalyst are added to the beaker.[19]
-
The reaction mixture is heated to 80°C with constant stirring (600 rpm).[19]
-
The pH of the reaction is maintained at 9.0 by the controlled addition of 0.1 M KOH solution using a burette.[19]
-
Air or oxygen is bubbled through the reaction mixture.
-
The reaction is monitored and continues for approximately 2 hours, or until the pH stabilizes, indicating the consumption of the base has ceased.[19]
-
After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.[19]
-
This compound is precipitated from the aqueous solution by adding 96% ethanol.[19]
-
The precipitate is collected by centrifugation, washed with ethanol, and dried at room temperature.[19]
Biological Synthesis: Microbial Fermentation using Pseudomonas taetrolens
This protocol outlines the production of this compound using Pseudomonas taetrolens in a bioreactor.
Materials:
-
Pseudomonas taetrolens culture
-
Tryptone Soya Broth (for inoculum preparation)
-
Whey (as a source of lactose)
-
Bioreactor (e.g., 2 L capacity)
-
Centrifuge
-
Saline solution
-
1 M HCl and 1 M NaOH for pH control
Procedure:
-
Inoculum Preparation: A loopful of P. taetrolens is inoculated into 100 mL of Tryptone Soya Broth and incubated at 30°C for 24 hours on an orbital shaker (250 rpm).[13]
-
Bioreactor Setup: The bioreactor is sterilized and filled with whey.
-
Inoculation: The 24-hour culture is centrifuged, the supernatant is decanted, and the cell pellet is resuspended in saline. This suspension is used to inoculate the bioreactor.[20]
-
Fermentation: The fermentation is carried out at 30°C with stirring (120 rpm) and aeration (0.5 L/min).[20] The pH is maintained at approximately 6.25-6.7 using 1 M HCl and 1 M NaOH.[13][20]
-
Monitoring and Harvesting: The fermentation is monitored for lactose consumption and this compound production, typically over a period of 50 to 144 hours.[13]
-
Downstream Processing: After fermentation, the biomass is removed by centrifugation or microfiltration. The this compound can then be purified from the fermentation broth using methods such as precipitation with ethanol, crystallization, or ion-exchange chromatography.[18]
Visualizing the Synthesis Pathways
To better illustrate the core processes of chemical and biological synthesis, the following diagrams outline the experimental workflows and the biological conversion pathway.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the biological synthesis of this compound.
Caption: Enzymatic pathway for this compound production in Pseudomonas spp.
Conclusion
The selection of a synthesis method for this compound is a critical decision that depends on the specific requirements of the application. Chemical synthesis offers a rapid and high-yielding route, which may be suitable for industrial-scale production where speed is a priority. However, the associated environmental concerns and potential for impurities must be carefully managed.
In contrast, biological synthesis, through either microbial fermentation or enzymatic biocatalysis, provides a greener and more selective alternative, yielding a product of higher purity. While traditionally slower and more costly, ongoing research into process optimization, including the use of immobilized enzymes and the valorization of waste streams like whey, is making biological routes increasingly competitive. For pharmaceutical and high-value applications where purity is paramount, biological synthesis is often the preferred method. Ultimately, a thorough evaluation of the trade-offs between yield, purity, cost, and environmental impact will guide the optimal choice of synthesis for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. joaat.com [joaat.com]
- 4. fiq.unl.edu.ar [fiq.unl.edu.ar]
- 5. High this compound production by immobilized Zymomonas mobilis cells: a great step for large-scale process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-Enzymatic Synthesis of this compound Using Wood-Degrading Enzymes Produced by White Rot Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Production of this compound from lactose using the cellobiose dehydrogenase-3-HAA-laccase system from Pycnoporus sp. SYBC-L10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102875612A - Method for preparing this compound and lactobinate through catalytic oxidation - Google Patents [patents.google.com]
- 12. This compound production by glucose–fructose oxidoreductase from Zymomonas mobilis expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Utilization of Pseudomonas taetrolens to Produce this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. magistralbr.caldic.com [magistralbr.caldic.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Analysis of this compound in Bioreactor Cultures and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. magistralbr.caldic.com [magistralbr.caldic.com]
- 18. researchgate.net [researchgate.net]
- 19. essuir.sumdu.edu.ua [essuir.sumdu.edu.ua]
- 20. Microbial Production of this compound in a Bioreactor Using Pseudomonas Taetrolens in the Free and Encapsulated Form [bio-protocol.org]
Lactobionic Acid Demonstrates Potent Antimicrobial Activity Against Staphylococcus aureus
A comprehensive analysis of experimental data reveals lactobionic acid as a significant inhibitor of Staphylococcus aureus, a bacterium notorious for its role in a range of infections. This comparison guide provides an objective overview of this compound's efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
This compound (LBA), a polyhydroxy acid naturally found in dairy products, is emerging as a promising antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the validation of LBA's antimicrobial properties against the formidable pathogen, Staphylococcus aureus.
Comparative Efficacy: this compound vs. Alternative Antimicrobials
Quantitative assessment of antimicrobial activity is crucial for comparative analysis. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The data below, compiled from various studies, compares the MIC of this compound against S. aureus with that of other common antimicrobial agents.
| Antimicrobial Agent | Staphylococcus aureus Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | ATCC 25923 | 8 mg/mL | [1][2][3] |
| This compound | Not Specified | 15 mg/mL | [4][5] |
| Nisin | ATCC 33591 (MRSA) | 1600 µg/mL (1.6 mg/mL) | [6] |
| Nisin | ATCC 6538 | 800 µg/mL (0.8 mg/mL) | [6] |
| Nisin | 18 MSSA & MRSA isolates | 6.4–12.8 μg/mL | [7] |
| Potassium Sorbate | ATCC 25923 | 400 mg/mL | [8] |
| Potassium Sorbate | Not Specified | 2500 µg/mL (2.5 mg/mL) | [9] |
| Potassium Sorbate | Not Specified | 1200 µg/mL (1.2 mg/mL) at pH 5.5 | [10] |
Note: Direct comparison of MIC values should be approached with caution due to variations in experimental conditions such as bacterial strains, inoculum size, culture media, and incubation time across different studies.
Unveiling the Mechanism: How this compound Combats S. aureus
This compound exerts its antimicrobial effect through a multi-faceted attack on the cellular integrity and function of Staphylococcus aureus. The primary mechanism involves the disruption of the bacterial cell wall and membrane.[4][5] This leads to increased permeability, causing the leakage of essential intracellular components such as nucleotides and alkaline phosphatase.[4][5] Furthermore, LBA has been shown to inhibit protein synthesis within the bacterial cell, ultimately leading to cell death.[4][5]
Beyond direct bactericidal activity, this compound also demonstrates significant anti-biofilm and anti-virulence properties. It effectively inhibits the formation of S. aureus biofilms, which are structured communities of bacteria that exhibit increased resistance to antimicrobial agents.[1][2][3] LBA achieves this by reducing the production of extracellular DNA (eDNA) and extracellular polysaccharides (EPS), key components of the biofilm matrix.[1][2] Additionally, it interferes with the metabolic activity of the biofilm and represses the hemolytic activity of S. aureus, a crucial virulence factor.[1][2]
Caption: Mechanism of this compound's Antimicrobial Action against S. aureus.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are outlined below.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A pure culture of Staphylococcus aureus is grown on a suitable agar medium. Several colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth) and incubated until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in the appropriate solvent. A series of twofold serial dilutions are then made in a 96-well microtiter plate using broth as the diluent to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no antimicrobial) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Caption: Experimental Workflow for MIC Determination.
Conclusion
The available evidence strongly supports the antimicrobial activity of this compound against Staphylococcus aureus. Its efficacy, coupled with its anti-biofilm and anti-virulence properties, positions it as a compelling candidate for further investigation and development in various applications, from food preservation to clinical therapeutics. The provided data and protocols offer a foundational resource for researchers to build upon in the ongoing search for novel antimicrobial strategies.
References
- 1. Inhibitory Effects of this compound on Biofilm Formation and Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Related Videos - Inhibitory Effects of this compound on Biofilm Formation and Virulence of Staphylococcus aureus [visualize.jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity and mechanism of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nisin Damages the Septal Membrane and Triggers DNA Condensation in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. jfqhc.ssu.ac.ir [jfqhc.ssu.ac.ir]
- 10. phexcom.com [phexcom.com]
comparative study of different microbial strains for lactobionic acid production
For Researchers, Scientists, and Drug Development Professionals
Lactobionic acid (LBA), a high-value aldonic acid, is gaining significant traction in the pharmaceutical, cosmetic, and food industries due to its exceptional chelating, antioxidant, and moisturizing properties.[1] The biotechnological production of LBA offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis.[2] This guide provides a comparative analysis of various microbial strains utilized for LBA production, supported by experimental data to aid researchers in selecting the most suitable biocatalyst for their specific applications.
Performance Comparison of Microbial Strains
The efficiency of this compound production varies significantly among different microbial species and even between strains of the same species. Key performance indicators for comparison include the final LBA concentration (titer), the conversion yield from lactose, and the production rate (productivity). The following tables summarize the performance of several prominent microbial strains under optimized or specific experimental conditions.
| Strain | Substrate (Initial Conc.) | Fermentation Mode | LBA Titer (g/L) | LBA Yield (%) | LBA Productivity (g/L/h) | Reference(s) |
| Pseudomonas taetrolens | Lactose (200 g/L) | Shake Flask | 180 | - | 2.5 | [3] |
| Pseudomonas taetrolens | Sweet Whey | Bioreactor (pH-shift) | - | - | 1.12 | [4] |
| Genetically Engineered P. taetrolens | Lactose | Whole-cell biocatalyst | 200 | 95.6 | 16.7 | [3] |
| Zymomonas mobilis (immobilized) | Lactose (700 mmol/L) & Fructose (600 mmol/L) | Bioreactor | ~182 (510 mmol/L) | - | - | [5] |
| Enterobacter cloacae KRICT-1 | Lactose (200 g/L) | 5L Fermenter | 209.3 | 100 | 9.97 | [2][6] |
| Psychrobacter sp. 7-8 | Lactose | Flask Culture | 203.7 | 97.3 | 2.83 | |
| Acinetobacter halotolerans KRICT-1 | Lactose in NB medium + 1% NaCl | Bioreactor | 32.1 | - | 0.22 | [7] |
| Recombinant E. coli expressing GFOR from Z. mobilis | Whey-derived Lactose | - | 3.2 | - | - |
Table 1: Comparative performance of various wild-type and genetically engineered microbial strains for this compound production.
| Strain | Temperature (°C) | pH | Aeration/Agitation | Fermentation Time (h) | Reference(s) |
| Pseudomonas taetrolens | 25 | Controlled at 6.5 | Aerobic | - | |
| Zymomonas mobilis (immobilized) | 39 - 43 | 6.4 - 6.8 | - | 24 (per batch) | [5] |
| Enterobacter cloacae KRICT-1 | 35 | - | - | - | [2][6] |
| Acinetobacter halotolerans KRICT-1 | 30 | - | - | - | [7] |
Table 2: Optimal fermentation conditions for this compound production by different microbial strains.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for comparative studies. Below are generalized methodologies for LBA production using some of the key microbial strains.
This compound Production by Pseudomonas taetrolens
a. Inoculum Preparation: A loopful of P. taetrolens from a fresh Tryptone Soya agar plate is used to inoculate a 500-mL Erlenmeyer flask containing 100-mL of Tryptone Soya broth medium. The flask is incubated on an orbital shaker at 250 rpm and 30°C for 24 hours.
b. Fermentation:
-
Medium: Sweet whey is a commonly used substrate. For higher titers, a synthetic medium with an initial lactose concentration of up to 200 g/L can be used.[3]
-
Bioreactor Setup: Fermentation is typically carried out in a bioreactor with controlled temperature (e.g., 30°C) and pH (maintained at 6.5-6.7).
-
Aeration and Agitation: Continuous aeration (e.g., 1 L/min) and agitation (e.g., 120 rpm) are crucial as P. taetrolens is an aerobic bacterium.
-
pH Control: A pH-shift strategy can be employed, where the pH is uncontrolled during the growth phase but maintained at 6.5 during the production phase to enhance productivity.[4]
c. Analytical Methods: The concentrations of this compound and lactose in the samples are determined using high-performance liquid chromatography (HPLC).
This compound Production by Immobilized Zymomonas mobilis
a. Inoculum and Cell Preparation: Zymomonas mobilis is grown in a modified medium containing glucose, yeast extract, and essential salts. The cells are harvested and can be permeabilized and immobilized in calcium alginate beads.[5]
b. Fermentation:
-
Substrate: The bioconversion medium contains both lactose and fructose, as the key enzyme, glucose-fructose oxidoreductase (GFOR), simultaneously oxidizes lactose to lactobiono-δ-lactone and reduces fructose to sorbitol.[5]
-
Bioreactor Conditions: The process is optimized at a pH range of 6.4-6.8 and a temperature of 39-43°C.[5]
-
Immobilized System: The use of immobilized cells allows for repeated batch fermentations, with the biocatalyst being reused for multiple cycles.[5]
c. Analytical Methods: this compound concentration is determined by HPLC.
Metabolic Pathways and Key Enzymes
The biosynthesis of this compound from lactose involves one or two key enzymatic steps, depending on the microorganism.
In aerobic bacteria like Pseudomonas and Enterobacter, the primary pathway involves a quinoprotein glucose dehydrogenase (GDH). This enzyme, also known as lactose oxidase, directly oxidizes the aldehyde group of the glucose moiety in lactose to a carboxyl group, forming lactobiono-δ-lactone. This lactone is then spontaneously or enzymatically hydrolyzed to this compound by a lactonase.[1]
In contrast, the facultative anaerobe Zymomonas mobilis utilizes a different enzymatic system. It employs a periplasmic glucose-fructose oxidoreductase (GFOR) that catalyzes the oxidation of lactose to lactobiono-δ-lactone while simultaneously reducing fructose to sorbitol. The lactone is subsequently hydrolyzed by a glucono-δ-lactonase (GL).[5]
Concluding Remarks
The selection of a microbial strain for this compound production is a critical decision that depends on various factors, including the desired production scale, available substrate, and downstream processing capabilities. While Pseudomonas taetrolens has been extensively studied and shows high LBA titers, recent research has highlighted the potential of novel isolates like Enterobacter cloacae KRICT-1, which exhibits superior productivity.[2][6] The use of immobilized Zymomonas mobilis offers the advantage of biocatalyst reuse, which can be economically beneficial for large-scale production.[5] Furthermore, genetic engineering strategies have proven effective in significantly enhancing the LBA production capabilities of various strains.[3] This comparative guide serves as a valuable resource for researchers to navigate the landscape of microbial LBA production and to inform the design of efficient and sustainable bioprocesses.
References
- 1. Multi-Enzymatic Synthesis of this compound Using Wood-Degrading Enzymes Produced by White Rot Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-production of this compound: current status, applications and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. joaat.com [joaat.com]
- 7. Conversion of Lactose to this compound by Engineered <em>Neurospora crassa</em> - ProQuest [proquest.com]
Safety Operating Guide
Proper Disposal of Lactobionic Acid: A Guide for Laboratory Professionals
Lactobionic acid, while not classified as a hazardous substance, requires adherence to proper disposal protocols to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Operational Plan: Safe Handling and Spill Management
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Safety glasses or goggles[2]
-
Lab coat[3]
-
Dust respirator, particularly if handling in powdered form[3]
Handling Procedures:
-
Work in a well-ventilated area to avoid inhalation of dust.[2][4][5]
-
Wash hands thoroughly after handling.[2]
-
Keep containers tightly closed when not in use.[2]
Spill Cleanup:
-
Evacuate and Ventilate: For minor spills, ensure the area is well-ventilated. For larger spills, evacuate personnel from the immediate area.[3][4]
-
Containment: Prevent the spill from entering drains or waterways.[4][5][6]
-
Cleanup:
-
For solid spills, use appropriate tools to sweep or vacuum the material and place it into a suitable, labeled disposal container.[2][3][6] Avoid generating dust.[4][5]
-
Finish cleaning the area by spreading water on the contaminated surface and dispose of the cleaning materials according to local regulations.[3]
-
-
Dispose of Cleanup Materials: All materials used for cleanup should be placed in a sealed container and disposed of as chemical waste.
Disposal Plan: Step-by-Step Procedures
The primary principle for the disposal of this compound is to adhere to all federal, state, and local environmental control regulations.[3][6]
-
Waste Identification:
-
This compound waste includes unused or expired product, contaminated materials from spills, and empty containers.
-
Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's waste management plan.
-
-
Containerization:
-
Keep this compound waste in its original container whenever possible. If the original container is not usable, transfer the waste to a new, compatible container that is in good condition with a secure, leak-proof closure.[7][8]
-
The container must be clearly labeled as "this compound Waste" and include the date of accumulation.
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The waste will likely be disposed of at an approved waste disposal plant, which may involve methods such as licensed chemical destruction or controlled incineration.[2][5]
-
Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[4][5] Otherwise, they should be punctured to prevent reuse and disposed of as solid waste.[4][5]
-
Quantitative Data Summary
| Parameter | Value/Information | Source(s) |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Transport Regulation | Not regulated as a dangerous good | |
| Biodegradability | Readily biodegradable (82% in 28 days) | [1] |
| Ecotoxicity | No data available | [4] |
Experimental Protocols
The provided search results do not contain specific experimental protocols related to the disposal of this compound. The disposal procedures are based on standard laboratory chemical waste management guidelines and information from Safety Data Sheets.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. This compound SDS GHS, MSDS Sheet of Manufacturers [lactobionicacid.com]
- 4. theformulatorshop.com [theformulatorshop.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Lactobionic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Lactobionic Acid, empowering you to focus on your innovative work with confidence.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
When working with this compound, which typically appears as a white to off-white crystalline powder, adherence to proper safety measures is crucial to prevent irritation and ensure personal safety.[1] Although not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it may cause eye, skin, and respiratory tract irritation.[1][2][3] The toxicological properties of this material have not been fully investigated, warranting cautious handling.[1]
Engineering Controls: Your primary line of defense is a well-maintained laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area. Use a local exhaust ventilation system to keep airborne concentrations low and minimize dust generation and accumulation.[1][2][4]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
Required Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent direct contact.
| Protection Type | Specific Equipment | Purpose & Guidelines |
| Eye & Face Protection | Chemical splash-resistant safety glasses or goggles with side protection (ANSI Z87.1 or EN166 compliant).[2][5] | To protect against dust particles and potential splashes. A face shield may be required for tasks with a higher splash potential.[6] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, butyl rubber, polychloroprene).[4][5] | Inspect gloves for integrity before each use. Wash and dry hands thoroughly after removing gloves.[4][5] |
| Body Protection | Laboratory coat, overalls, or other protective clothing.[1][2] | To prevent skin contact. Wear close-toed footwear. Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator.[7] | Required when ventilation is inadequate or if dust generation is unavoidable. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1] |
Operational Plan: Step-by-Step Handling and Storage
Following a systematic procedure for handling and storage minimizes risks and ensures the integrity of your materials.
Step 1: Preparation
-
Before handling, ensure all required engineering controls are operational and you are wearing the appropriate PPE.
-
Read the Safety Data Sheet (SDS) thoroughly.[8]
-
Keep the container tightly closed until you are ready to use the material.[1][2]
Step 2: Handling
-
Avoid all direct contact with the substance.[1][2] Do not ingest, inhale, or allow it to come into contact with eyes, skin, or clothing.[8]
-
Minimize the generation of dust.[1][2] If handling the powder, do so gently.
-
After handling, wash your hands and other exposed skin areas thoroughly.[1][2] Do not eat, drink, or smoke in the work area.[2][9]
Step 3: Storage
-
Store this compound in a tightly sealed container to prevent contamination and absorption of moisture.[1][2][4]
-
Keep the container in a cool, dry, and well-ventilated area.[1][4]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][5]
Emergency Response & Disposal Plan
Accidents can happen. Being prepared with a clear, actionable plan is critical.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Seek medical attention if irritation persists.[2][9]
-
Skin Contact: Remove any contaminated clothing and flush the affected skin with large amounts of water and soap for at least 15 minutes.[1][9] If skin irritation occurs, get medical advice.[2]
-
Inhalation: Move the affected person to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical aid.[1][4]
-
Ingestion: Do NOT induce vomiting.[1][4] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][4]
Spill Response Protocol
In the event of a spill, follow these steps to safely contain and clean the area.
-
Evacuate & Secure: Clear the area of all personnel and move upwind of the spill.[4][5] Remove all sources of ignition.[2][4]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Wear PPE: Use the proper personal protective equipment as outlined in the table above, including respiratory protection.[1][4]
-
Contain & Clean: Gently sweep up or vacuum the spilled solid material, avoiding the generation of dust.[1][2] Place the collected material into a suitable, labeled container for disposal.[1][2]
-
Decontaminate: After the material has been collected, clean the spill area thoroughly.[7]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. theformulatorshop.com [theformulatorshop.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. avenalab.com [avenalab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
